

Chemical structure and properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide.

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Compound of Interest

Compound Name: **Salifluor**

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An In-depth Technical Guide to 5-n-octanoyl-3'-trifluoromethyl-salicylanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, a broad-spectrum antimicrobial agent also known as **Salifluor**. This document details its mechanism of action as a protonophore, offers insights into its synthesis, and provides standardized protocols for its biological evaluation. The information is intended to support further research and development of this and related compounds in the field of antimicrobial drug discovery.

Chemical Structure and Properties

5-n-octanoyl-3'-trifluoromethyl-salicylanilide (**Salifluor**) is a derivative of salicylanilide, characterized by an n-octanoyl group attached to the salicylic acid moiety and a trifluoromethyl group on the aniline ring.

Chemical Structure:

- IUPAC Name: 2-hydroxy-5-octanoyl-N-(3-(trifluoromethyl)phenyl)benzamide[1]

- Synonyms: **Salifluor**, 5-n-octanoyl-3'-trifluoromethylsalicylanilide[1][2]
- CAS Number: 78417-90-0[1][2]
- Molecular Formula: C₂₂H₂₄F₃NO₃[1][2]
- Molecular Weight: 407.43 g/mol [1][2]

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide is presented in Table 1. The compound is noted to be highly hydrophobic.[1][3]

Property	Value	Source
Molecular Weight	407.43 g/mol	[1][2]
Molecular Formula	C ₂₂ H ₂₄ F ₃ NO ₃	[1][2]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO. Highly hydrophobic.[1][3]	MedKoo, PubMed
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

Table 1: Physicochemical Properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide

Mechanism of Action: Protonophore Activity

Salicylanilides, including 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, are known to function as protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes.[4] This action disrupts the proton motive force (PMF), which is essential for vital cellular processes in bacteria, such as ATP synthesis and active transport.[5] The dissipation of the proton gradient across the bacterial cell membrane leads to a collapse of the cell's energy-

transducing capacity, ultimately resulting in cell death.^{[4][5]} The lipophilic nature of the salicylanilide scaffold allows it to readily insert into the lipid bilayer of the cell membrane. The weakly acidic phenolic hydroxyl group can be deprotonated in the relatively alkaline environment of the bacterial cytoplasm, pick up a proton at the more acidic exterior of the membrane, and then release it into the cytoplasm, effectively short-circuiting the natural proton gradient.

The proposed mechanism involves the salicylanilide molecule crossing the outer membrane and being expelled by efflux pumps.^[5] However, in the presence of efflux pump inhibitors or when the outer membrane is compromised, the salicylanilide can effectively uncouple the electron transport chain, dissipate the PMF, increase oxygen consumption, and decrease ATP production.^[5]

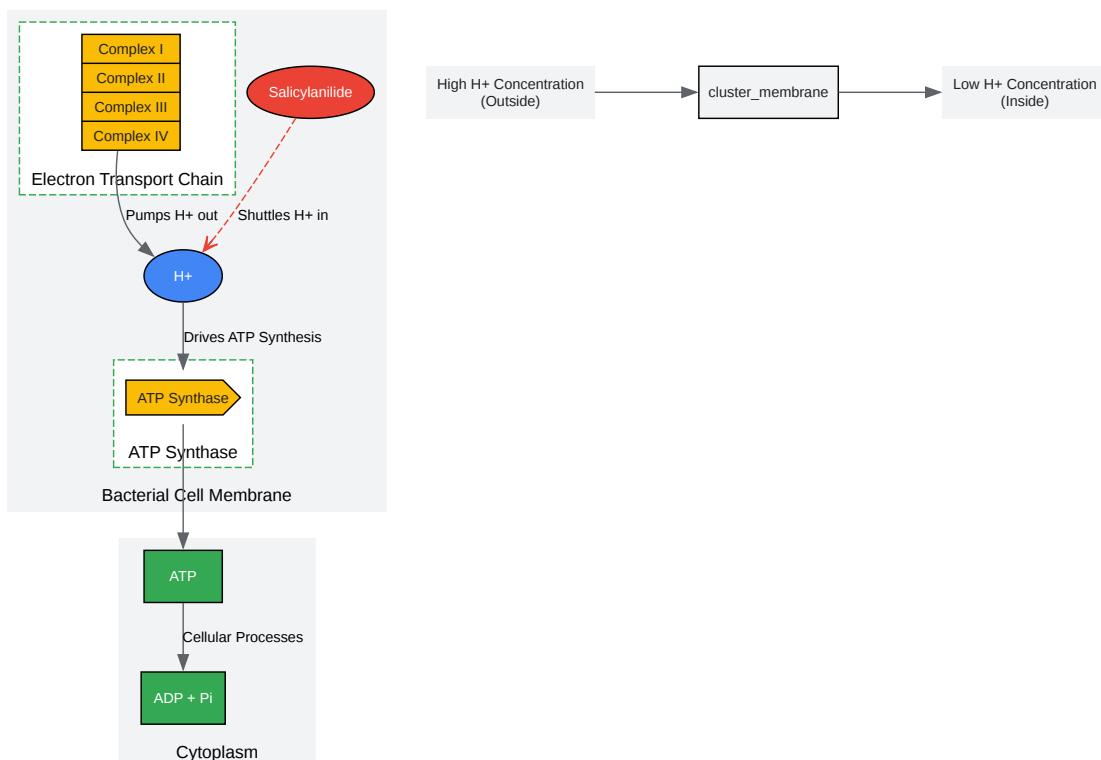


Figure 1: Proposed Signaling Pathway of Salicylanilide Action

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Caption: Figure 1: Proposed Signaling Pathway of Salicylanilide Action.

Experimental Protocols

Synthesis of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide

While a specific detailed protocol for the synthesis of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide is not readily available in the public domain, a general and plausible synthetic route can be inferred from the synthesis of other salicylanilides.^{[6][7][8]} The synthesis would likely involve the amidation of a 5-n-octanoyl-salicylic acid derivative with 3-(trifluoromethyl)aniline.

Materials:

- 5-n-octanoylsalicylic acid
- 3-(Trifluoromethyl)aniline
- Phosphorus trichloride (PCl₃) or other coupling agent (e.g., DCC)
- Anhydrous solvent (e.g., toluene, xylene, or chlorobenzene)^[7]
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-n-octanoylsalicylic acid and a stoichiometric equivalent of 3-(trifluoromethyl)aniline in an anhydrous solvent.
- Coupling Agent Addition: Cool the mixture in an ice bath. Slowly add a sub-stoichiometric amount (approximately 0.3-0.4 equivalents) of phosphorus trichloride dropwise with vigorous stirring.^[7] The reaction is exothermic and should be controlled.

- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize the acid. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

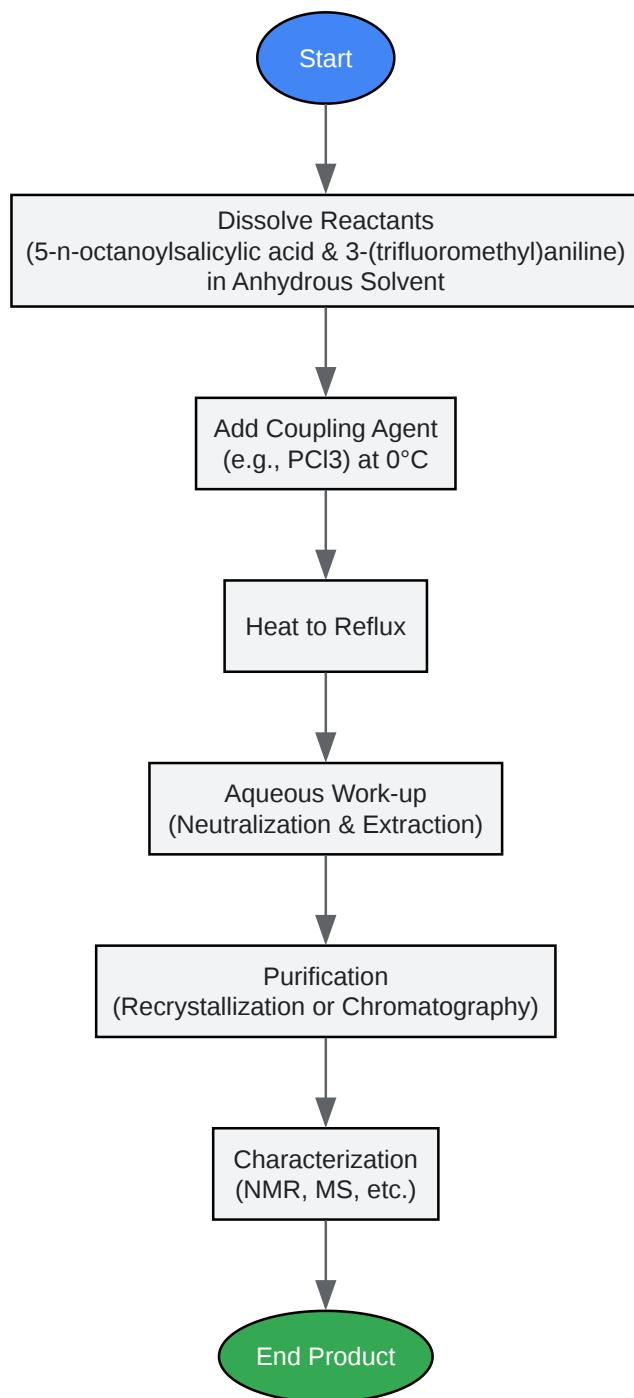


Figure 2: General Workflow for Synthesis and Purification

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Caption: Figure 2: General Workflow for Synthesis and Purification.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide can be quantified by determining its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- 5-n-octanoyl-3'-trifluoromethyl-salicylanilide
- Dimethyl sulfoxide (DMSO) for stock solution
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial strains of interest (e.g., *Streptococcus mutans*, *Staphylococcus aureus*)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
- Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired final concentrations.
- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[\[5\]](#)
- Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria in medium without the compound) and negative controls (medium only).

- Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[9]

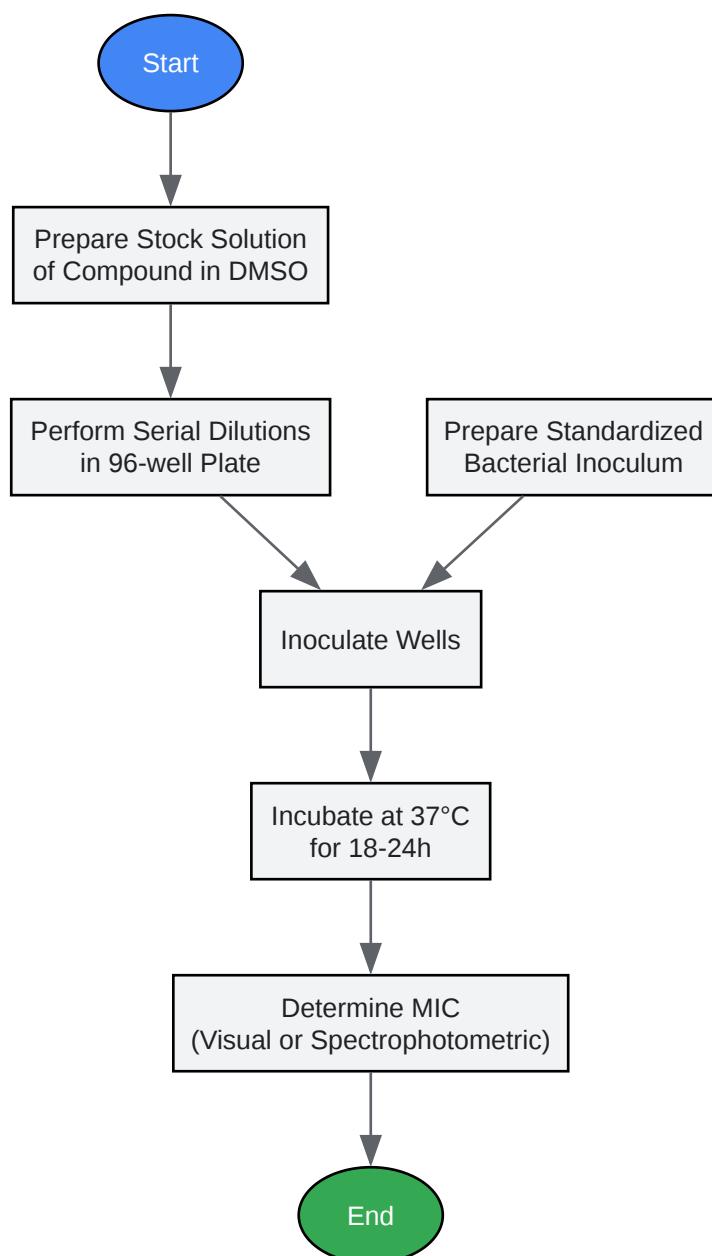


Figure 3: Workflow for MIC Determination

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Caption: Figure 3: Workflow for MIC Determination.

Biological Activity

5-n-octanoyl-3'-trifluoromethyl-salicylanilide has been identified as a broad-spectrum antimicrobial agent.^{[1][3]} Its primary reported application is in the inhibition of dental plaque formation.^{[1][3][13]} Clinical studies have demonstrated its efficacy in mouthrinses for retarding de novo plaque formation and the development of gingivitis.^[13] Its antimicrobial activity is attributed to its function as a protonophore, which is a common mechanism for salicylanilide compounds.^[4]

Conclusion

5-n-octanoyl-3'-trifluoromethyl-salicylanilide is a promising antimicrobial agent with a well-understood mechanism of action. Its hydrophobicity presents challenges for formulation but also contributes to its membrane-disrupting activity. Further research into its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its antimicrobial spectrum and toxicological profile are warranted to fully explore its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance the study of this and other related salicylanilide compounds.

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